2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride
Description
Properties
IUPAC Name |
2-(2-methoxypyridin-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-8-6-7(2-4-9)3-5-10-8;;/h3,5-6H,2,4,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHQJYZERAREKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Overview
2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride is a chiral organic compound notable for its unique structural features, including a pyridine ring with a methoxy substitution and an ethanamine moiety. This compound has garnered significant attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
Pharmaceutical Development
This compound serves as a lead compound in the development of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity and selectivity towards specific targets.
Potential Therapeutic Areas
- Neurological Disorders : The compound has been studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests applications in treating mood disorders such as depression and anxiety.
Case Study Example
In one study, derivatives synthesized from this compound exhibited significant binding affinity to serotonin receptors, indicating potential therapeutic effects against depression .
Anti-inflammatory Applications
The compound has shown promise in treating inflammatory conditions due to its ability to modulate immune responses. It may inhibit pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs.
Case Study Example
Research indicated that derivatives of this compound demonstrated efficacy in models of autoimmune diseases, suggesting its utility in treating conditions like rheumatoid arthritis and multiple sclerosis .
Cancer Research
The compound's interaction with various biological targets has implications for cancer treatment. Its structural similarity to known pharmacophores allows for the exploration of its effects on tumor growth and metastasis.
Case Study Example
In vitro studies have shown that certain derivatives can significantly reduce cell viability in cancer cell lines, indicating potential as anti-cancer agents .
Target Interactions
- Serotonin Receptors : Modulation of serotonin pathways suggests potential applications in mood regulation.
- Dopamine Receptors : Binding affinity studies indicate possible therapeutic effects against disorders like schizophrenia.
Mechanism of Action
The mechanism by which 2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride
- CAS Number : 170026-02-5
- Molecular Formula : C₈H₁₄Cl₂N₂O
- Molecular Weight : 225.12 g/mol
- Structure : Comprises a pyridine ring substituted with a methoxy group at position 2 and an ethanamine side chain at position 4, stabilized as a dihydrochloride salt.
Physicochemical Properties :
- Solubility : Enhanced water solubility due to dihydrochloride salt formation, typical of amine hydrochlorides .
- Stability : Hydrochloride salts generally improve stability for storage and handling .
- Applications : Used as a synthetic intermediate in pharmaceuticals, particularly in receptor-targeting molecules (e.g., G-protein coupled receptors) .
Table 1: Structural and Functional Comparison
Key Findings :
Structural Impact on Solubility :
- The dihydrochloride form of 2-(2-methoxypyridin-4-yl)ethanamine exhibits superior aqueous solubility compared to its free base (764708-27-2) due to ionic interactions .
- Betahistine dihydrochloride shares this solubility advantage but differs in therapeutic use due to its pyridin-2-yl group .
Pharmacological Relevance: Stereochemistry: The (S)-enantiomer (1914157-92-8) may exhibit distinct receptor-binding properties compared to the racemic mixture, critical for drug efficacy . Toxicity Contrasts: Unlike 25I-NBOMe (a hallucinogen with high mortality risk), this compound lacks documented psychoactivity, emphasizing its role as a safer intermediate .
Industrial and Regulatory Roles :
- Compounds like 2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethanamine dihydrochloride are used as impurity standards, ensuring pharmaceutical quality control .
Biological Activity
2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride, also known by its CAS number 170026-02-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula: C9H12Cl2N2O
- Molecular Weight: 235.11 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The methoxy group on the pyridine ring enhances its lipophilicity, potentially increasing its ability to cross cell membranes and interact with intracellular targets.
- Receptor Interaction: The compound may act as a ligand for specific neurotransmitter receptors, influencing pathways involved in mood regulation and cognitive functions.
- Enzyme Modulation: It may also inhibit or activate certain enzymes, contributing to its pharmacological effects.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to 2-(2-Methoxypyridin-4-yl)ethanamine have shown promise in treating depression and anxiety disorders. A study highlighted the efficacy of related pyridine derivatives in modulating serotonin and norepinephrine levels in the brain, which are critical for mood regulation.
Neuroprotective Properties
The compound's neuroprotective effects have been observed in various in vitro studies. These studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases .
Case Studies
-
Clinical Application in Depression:
A clinical trial investigated the use of similar pyridine-based compounds in patients with major depressive disorder. Results showed significant improvement in depressive symptoms compared to placebo, suggesting a potential role for this compound in therapeutic applications . -
Neuroprotection Against Ischemia:
In animal models of ischemic stroke, administration of related compounds demonstrated a reduction in infarct size and improved neurological outcomes. This suggests that this compound may have protective effects against ischemic damage .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-(4-Methoxyphenyl)ethanamine | Antidepressant | Serotonin reuptake inhibition |
| 3-(3-Methylpyridin-4-yl)propanamine | Neuroprotective | Antioxidant properties |
| 4-(3-Hydroxyphenyl)piperidine | Anxiolytic | GABA receptor modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
